3,5-DICHLORO-4-PYRIDINEBORONIC ACID PINACOL ESTER
Description
Systematic International Union of Pure and Applied Chemistry Name and Molecular Formula
The systematic International Union of Pure and Applied Chemistry name for this compound is 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. This nomenclature precisely describes the structural features of the molecule, indicating the presence of two chlorine atoms at positions 3 and 5 of the pyridine ring, with the boronic acid pinacol ester group attached at position 4. The pinacol ester portion is represented by the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl moiety, which forms a six-membered ring structure incorporating the boron atom.
The molecular formula of this compound is C₁₁H₁₄BCl₂NO₂. This formula indicates that the compound contains eleven carbon atoms, fourteen hydrogen atoms, one boron atom, two chlorine atoms, one nitrogen atom, and two oxygen atoms. The molecular weight of the compound is 273.95 grams per mole. The structural complexity arises from the combination of the halogenated pyridine ring system with the cyclic boronic ester functionality, creating a molecule that exhibits both electronic and steric effects that influence its reactivity patterns.
Alternative systematic names for this compound include pyridine, 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-. The compound can also be described using the simplified systematic name 3,5-dichloropyridine-4-boronic acid pinacol ester. These various nomenclature systems all refer to the same chemical entity but emphasize different aspects of the molecular structure, with some focusing on the pyridine core and others highlighting the boronic ester functionality.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BCl₂NO₂ |
| Molecular Weight | 273.95 g/mol |
| International Union of Pure and Applied Chemistry Name | 3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |
| Alternative Systematic Name | 3,5-dichloropyridine-4-boronic acid pinacol ester |
Properties
IUPAC Name |
3,5-dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BCl2NO2/c1-10(2)11(3,4)17-12(16-10)9-7(13)5-15-6-8(9)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVJCGWAHPEENO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=NC=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BCl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10678214 | |
| Record name | 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1257641-28-3 | |
| Record name | 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10678214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1257641-28-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Conditions and Optimization
Typical conditions involve Pd(dppf)Cl (1–5 mol%), BPin (1.2 equiv), and potassium acetate (KOAc, 3 equiv) in anhydrous 1,4-dioxane at 80–100°C for 12–24 hours. The reaction proceeds via oxidative addition of the palladium catalyst to the aryl bromide, followed by transmetallation with the diboron reagent.
Table 1: Miyaura Borylation Optimization
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Catalyst Loading | 3 mol% Pd(dppf)Cl | >80% yield |
| Temperature | 90°C | Maximizes rate |
| Solvent | 1,4-Dioxane | Enhances solubility |
| Base | KOAc | Neutralizes HBr |
The presence of electron-withdrawing chlorine groups at the 3- and 5-positions activates the 4-position for selective borylation, minimizing side reactions. Post-reaction purification involves silica gel chromatography, yielding the product as a white solid (mp 102–107°C).
Halogen-Metal Exchange Followed by Boronation
An alternative route adapts methods from CN104788482A, which describes the synthesis of 2-aminopyrimidine-5-boronic acid pinacol ester. By analogy, 3,5-dichloro-4-bromopyridine undergoes halogen-magnesium exchange using n-BuMgLi, followed by quenching with methoxyboronic acid pinacol ester.
Stepwise Procedure
-
Halogen-Magnesium Exchange :
n-BuMgLi is prepared by reacting n-BuMgBr with n-BuLi at -20°C. 3,5-Dichloro-4-bromopyridine (1 equiv) is added, forming the aryl-magnesium intermediate. -
Boronation :
Methoxyboronic acid pinacol ester (1.2 equiv) is introduced, yielding the boronic ester after aqueous workup.
Table 2: Halogen-Metal Exchange Parameters
| Reagent | Stoichiometry | Role |
|---|---|---|
| n-BuLi | 2.5 M in hexane | Activates Grignard reagent |
| n-BuMgBr | 1 M in THF | Forms n-BuMgLi |
| Methoxyboronic ester | 1.2 equiv | Boron source |
This method avoids ultra-low temperatures (-78°C) required in traditional lithiation, operating instead at -20°C to -10°C. The final product is isolated via recrystallization from methanol, achieving >95% purity.
Functionalization of Boronated Intermediates
Intermediate 3,5-dichloro-4-pyridineboronic acid can be esterified with pinacol to form the target compound. However, direct isolation of the boronic acid is challenging due to its instability.
Pinacol Esterification
-
Acid-Catalyzed Esterification :
The boronic acid reacts with pinacol (1.5 equiv) in toluene under Dean-Stark conditions, with catalytic p-toluenesulfonic acid (PTSA). Water is removed azeotropically to drive the reaction. -
Workup :
The mixture is filtered and concentrated, with the ester obtained as a crystalline solid after cooling.
Key Challenges :
-
Hydrolysis of the boronic ester during aqueous workup requires careful pH control (pH 4–5).
-
Residual solvents (e.g., THF) must be thoroughly removed to prevent solvate formation.
Comparative Analysis of Methods
Table 3: Method Comparison
| Method | Yield | Cost | Scalability |
|---|---|---|---|
| Miyaura Borylation | 80–85% | High | Industrial |
| Halogen-Metal Exchange | 65–70% | Moderate | Lab-scale |
| Esterification | 75% | Low | Multi-step |
The Miyaura method offers superior yield and scalability but requires expensive palladium catalysts. Halogen-metal exchange is cost-effective for small batches but involves sensitive reagents. Esterification is limited by boronic acid instability.
Structural and Analytical Data
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The chlorine atoms in the pyridine ring can undergo nucleophilic substitution reactions.
Cross-Coupling Reactions: The boronate ester group is highly reactive in Suzuki-Miyaura coupling reactions, allowing for the formation of various biaryl compounds.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide.
Suzuki-Miyaura Coupling: Palladium catalysts, phosphine ligands, and bases like potassium carbonate in solvents such as tetrahydrofuran.
Major Products:
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Substituted Pyridines: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
Chemistry:
Cross-Coupling Reactions: Widely used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Utilized in the development of advanced materials such as organic semiconductors and polymers.
Biology and Medicine:
Drug Discovery: Serves as a building block in the synthesis of biologically active molecules.
Bioconjugation: Used in the modification of biomolecules for various applications, including diagnostics and therapeutics.
Industry:
Agrochemicals: Employed in the synthesis of herbicides and pesticides.
Fine Chemicals: Used in the production of specialty chemicals and intermediates.
Mechanism of Action
The primary mechanism of action for 3,5-Dichloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine involves its role as a boronate ester in cross-coupling reactions. The boronate ester group facilitates the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling mechanism. This involves the oxidative addition of the palladium catalyst to the halide, transmetalation with the boronate ester, and reductive elimination to form the desired biaryl product.
Comparison with Similar Compounds
Pyridine-Based Boronic Esters
Pyridine boronic esters are distinguished by the position and nature of substituents on the aromatic ring, which influence their electronic properties and reactivity:
Key Differences :
Non-Pyridine Boronic Esters
Key Differences :
- Aromatic ring type : Pyridine derivatives exhibit stronger Lewis acidity than phenyl analogs due to the electronegative nitrogen, enhancing their reactivity in cross-coupling .
- Stability : Phenyl boronic esters (e.g., 3,5-dichloro-4-methylphenyl) are less prone to hydrolysis than pyridine-based esters under acidic conditions .
Reactivity in Cross-Coupling Reactions
Suzuki-Miyaura coupling efficiency varies significantly across boronic esters:
Catalytic Insights :
- Palladium catalysts (e.g., Pd(PPh₃)₄) are universally effective, but electron-deficient pyridine boronic esters (e.g., 3,5-dichloro derivatives) require lower catalyst loading compared to electron-rich analogs .
Research Findings and Trends
- Electronic Effects : Chlorine substituents increase the electrophilicity of the pyridine ring, improving coupling rates but reducing stability in protic solvents .
- Steric Hindrance : Bulky groups (e.g., piperidine) at the 2-position reduce reaction efficiency by 15–20% compared to smaller substituents .
- Hydrolytic Stability : Pyridine boronic esters hydrolyze faster than phenyl analogs at pH 7.27, necessitating anhydrous reaction conditions .
Biological Activity
3,5-Dichloro-4-pyridineboronic acid pinacol ester (DC4P) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as a synthetic intermediate in the development of therapeutics. This article delves into its biological activity, synthesis applications, and relevant research findings.
- Molecular Formula : CHBNO
- Molecular Weight : 205.06 g/mol
- CAS Number : 181219-01-2
- InChI Key : NLTIETZTDSJANS-UHFFFAOYSA-N
- Solubility : Insoluble in water
Biological Applications
DC4P is primarily employed in the synthesis of various bioactive compounds. It has been utilized in the development of inhibitors targeting specific kinases, such as DYRK1A (Dual-specificity tyrosine-regulated kinase 1A), which is implicated in several diseases including cancer and neurodegenerative disorders . The compound's ability to act as a boronic acid derivative allows it to participate in reactions that form complex molecular structures with significant biological relevance.
The synthesis of DC4P involves the reaction of pyridineboronic acid with pinacol, which results in the formation of a stable boronate ester. This compound can undergo nucleophilic substitution reactions that are crucial for creating various derivatives with enhanced biological properties. For example, it has been used to synthesize pyridazino[4,5-b]indol-4-ones and pyridazin-3(2H)-one analogs, both of which demonstrate inhibitory activity against DYRK1A .
Table 1: Summary of Synthetic Applications
| Compound Type | Target Enzyme/Activity | Reference |
|---|---|---|
| Pyridazino[4,5-b]indol-4-ones | DYRK1A Inhibitors | |
| Pyridazin-3(2H)-one Analogues | DYRK1A Inhibitors | |
| Various Borylated Compounds | Multiple Kinase Targets |
Research Findings
Recent studies have highlighted the versatility of DC4P in medicinal chemistry:
- Kinase Inhibition : Research indicates that derivatives synthesized from DC4P exhibit potent kinase inhibition, particularly against DYRK1A, which is critical for cellular signaling pathways involved in cancer progression .
- Nucleophilic Dearomatization : A review covering strategies from 2016 to 2022 emphasizes the role of DC4P in nucleophilic dearomatization reactions that yield enantiomerically enriched products suitable for pharmaceutical applications .
- Antiviral Activity : While not directly tested as an antiviral agent, compounds synthesized using DC4P have shown promise against viral targets through their kinase inhibition properties. This suggests potential applications in developing antiviral therapies .
Case Study 1: DYRK1A Inhibition
In a study focusing on the synthesis of new DYRK1A inhibitors, researchers utilized DC4P to create a series of compounds that demonstrated IC50 values in the low micromolar range. These findings underscore the compound's utility in developing targeted therapies for conditions associated with aberrant DYRK1A activity.
Case Study 2: Broad-Spectrum Antiviral Therapies
Another investigation explored the use of boronic acid derivatives, including those derived from DC4P, as broad-spectrum antiviral agents. The results indicated significant antiviral activity against Dengue virus (DENV) when tested in human primary monocyte-derived dendritic cells (MDDCs), showcasing the therapeutic potential of these compounds beyond traditional uses .
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing and purifying 3,5-dichloro-4-pyridineboronic acid pinacol ester?
- Methodology : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) using halogenated pyridine precursors and pinacol borane derivatives. Post-synthesis purification can be achieved via column chromatography or recrystallization. Purity verification should use gas chromatography (GC) or high-performance liquid chromatography (HPLC), with >97.0% purity as a benchmark .
- Key Considerations : Optimize catalyst loading (e.g., Pd(PPh₃)₄) and base (e.g., Na₂CO₃) to minimize side reactions.
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Confirm structural integrity via ¹H, ¹³C, and ¹¹B NMR.
- Mass Spectrometry (MS) : Validate molecular weight using electrospray ionization (ESI-MS).
- UV-Vis Spectroscopy : Monitor reaction progress or stability (e.g., λmax shifts during oxidation, as seen in analogous pinacol esters ).
- Purity Assessment : GC or HPLC with retention time comparison to standards .
Q. How should this compound be stored to ensure stability?
- Guidelines :
- Store at 0–6°C in airtight, moisture-resistant containers to prevent hydrolysis .
- For short-term use, room temperature (RT) storage is acceptable if the environment is inert (e.g., argon atmosphere) .
Advanced Research Questions
Q. How do substituent positions (3,5-dichloro vs. other halogens) influence reactivity in cross-coupling reactions?
- Methodology : Compare coupling efficiency with aryl halides under standardized Suzuki-Miyaura conditions (Pd catalyst, base, solvent). For example:
- Electron-withdrawing groups (e.g., Cl) enhance electrophilicity at the boron center, improving coupling rates .
- Steric effects from 3,5-dichloro substitution may reduce reactivity compared to mono-halogenated analogs (observed in similar pyridinylboronates ).
Q. What strategies mitigate side reactions during catalytic coupling with sensitive substrates?
- Methodology :
- Ligand Screening : Bulky ligands (e.g., SPhos) reduce undesired homo-coupling .
- Solvent Optimization : Use anhydrous THF or dioxane to minimize hydrolysis.
- Base Selection : Weak bases (e.g., K₃PO₄) reduce boronic ester degradation .
Q. How can reaction kinetics with oxidizing agents (e.g., H₂O₂) be monitored quantitatively?
- Methodology :
- UV-Vis Spectroscopy : Track absorbance changes at 405 nm (λmax for oxidized products) in buffered aqueous solutions (pH 7.27) .
- Kinetic Modeling : Fit data to pseudo-first-order kinetics to derive rate constants.
Q. What are the implications of air/moisture sensitivity for experimental design?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
